2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinyl group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole typically involves the reaction of 4-(trifluoromethyl)phenylhydrazine with a thiazole derivative. One common method includes the condensation of 4-(trifluoromethyl)phenylhydrazine with 2-bromo-4-(trifluoromethyl)thiazole under basic conditions . The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azides or other nitrogen-containing functional groups.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazones or amines.
Scientific Research Applications
2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and antibacterial agent.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modulation of protein function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes and increasing its cellular uptake .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-4-phenylthiazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)phenylhydrazine: Contains the trifluoromethyl group but lacks the thiazole ring, leading to different reactivity and applications.
Uniqueness
The presence of both the hydrazinyl and trifluoromethyl groups in 2-Hydrazinyl-4-(4-(trifluoromethyl)phenyl)thiazole imparts unique chemical properties, such as enhanced stability and reactivity. These features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C10H8F3N3S |
---|---|
Molecular Weight |
259.25 g/mol |
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)7-3-1-6(2-4-7)8-5-17-9(15-8)16-14/h1-5H,14H2,(H,15,16) |
InChI Key |
HTNHKNBIKHTLHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.